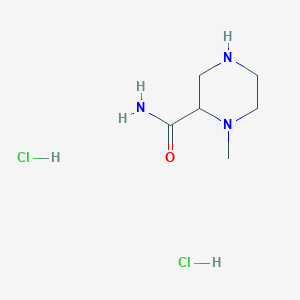
Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate
描述
“Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate” is also known as Pyraclostrobin . It is a member of the strobilurin group of fungicides . The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth .
Synthesis Analysis
The synthesis of Pyraclostrobin is not commercially available and the starting material was prepared and characterized in the laboratory . The synthesis process involves mild reduction .Molecular Structure Analysis
The molecular formula of Pyraclostrobin is C19H18ClN3O4 . The structural formula includes a methoxy group on the tolyl-methoxycarbamate moiety .Chemical Reactions Analysis
Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . The metabolism of Pyraclostrobin in rats proceeds through three main pathways . The methoxy group on the tolyl-methoxycarbamate moiety is readily lost, with few major metabolites retaining this group .Physical And Chemical Properties Analysis
Pyraclostrobin has a molecular weight of 387.82 . It has a melting point of 65.2°C . The compound is a white or light beige crystalline solid . It has a log POW of 3.99 and a POW of 9772 .作用机制
Target of Action
The primary target of Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]carbamate, also known as Pyraclostrobin , is the mitochondrial respiratory chain in fungi . This compound belongs to the strobilurin group of fungicides . The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .
Mode of Action
Pyraclostrobin interacts with its target by blocking electron transfer within the respiratory chain of the mitochondria . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain . The disruption of this pathway by Pyraclostrobin leads to a reduction in the production of energy-rich ATP, which is essential for various processes in the fungal cell .
Pharmacokinetics
After oral administration of radiolabelled Pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine .
Result of Action
The result of Pyraclostrobin’s action is the cessation of fungal growth . This is due to the disruption of important cellular biochemical processes caused by the inhibition of mitochondrial respiration .
实验室实验的优点和局限性
Chlorpyriphos has several advantages for laboratory experiments. It is relatively inexpensive, and is easily obtained from chemical suppliers. It is also relatively nontoxic to mammals and other organisms, making it an ideal choice for laboratory studies. However, it can be toxic to aquatic organisms, and should not be used in experiments involving aquatic species.
未来方向
There are several potential future directions for research involving Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamates. These include developing more effective and less toxic formulations of the insecticide, studying the effects of Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamates on the environment, and studying the mechanisms of resistance to Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamates in insect species. Additionally, research could be done to develop new methods of application, such as using biopesticides or other methods of delivery. Finally, research could be done to develop new uses for Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamates, such as using it as an insect repellent or to control insect pests in stored grain.
科学研究应用
Chlorpyriphos is used in scientific research for a variety of purposes. It has been used to study the effects of organophosphates on the nervous system, to study the effects of organophosphates on the environment, and to study the effects of organophosphates on the development of resistance in certain insect species.
安全和危害
生化分析
Biochemical Properties
Methyl (2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)carbamate plays a crucial role in biochemical reactions by inhibiting mitochondrial respiration. This compound interacts with enzymes involved in the electron transport chain, specifically targeting the cytochrome bc1 complex . By blocking electron transfer within the respiratory chain, it disrupts the production of ATP, which is essential for various cellular processes in fungi . The interaction between this compound and the cytochrome bc1 complex is characterized by strong binding affinity, leading to effective inhibition of fungal growth .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial respiration, leading to a decrease in ATP production and subsequent cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the energy balance within the cell . In addition to its antifungal properties, this compound has been shown to have minimal impact on non-target organisms, making it a valuable tool in integrated pest management .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain . This compound binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c1 . As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP synthesis . Additionally, this compound may induce oxidative stress by increasing the production of reactive oxygen species (ROS) within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high stability under various environmental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antifungal activity even after prolonged exposure to light and heat . Its effectiveness may decrease over time due to the development of resistance in fungal populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls fungal infections without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Studies have shown that the threshold for toxicity is relatively high, making this compound a safe and effective fungicide when used according to recommended guidelines .
Metabolic Pathways
This compound is involved in several metabolic pathways within fungal cells. The primary metabolic pathway involves the hydroxylation of the benzene and pyrazole rings, followed by conjugation with glucuronide and sulfate . These metabolic reactions facilitate the detoxification and excretion of the compound from the cell . Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation within target cells . Once inside the cell, this compound is localized to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The distribution of this compound within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This compound is directed to the mitochondria through specific targeting signals and post-translational modifications that facilitate its transport across the mitochondrial membrane . Once inside the mitochondria, this compound interacts with the cytochrome bc1 complex, leading to the inhibition of mitochondrial respiration . The localization of this compound within the mitochondria is critical for its antifungal activity and overall effectiveness .
属性
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-18(23)20-16-5-3-2-4-13(16)12-25-17-10-11-22(21-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUOYURJKYLAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045231 | |
| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512165-96-7 | |
| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512165-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



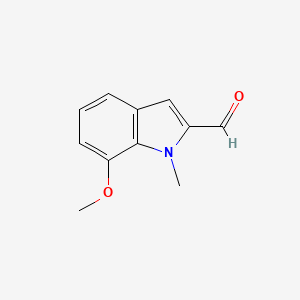
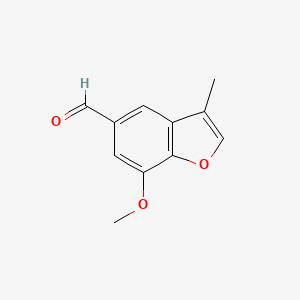
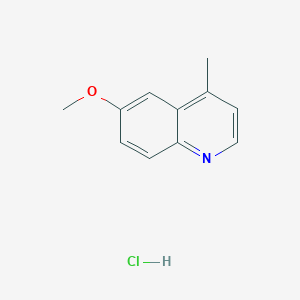


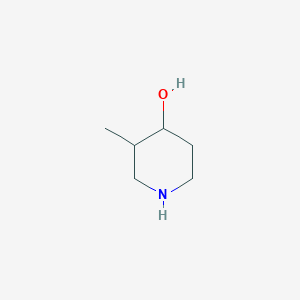
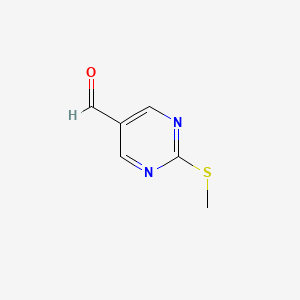
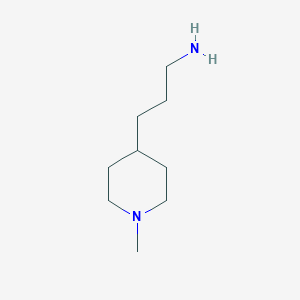
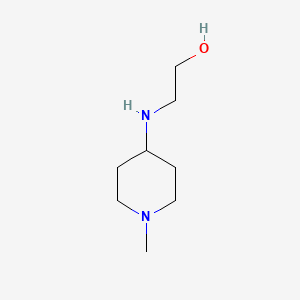

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)
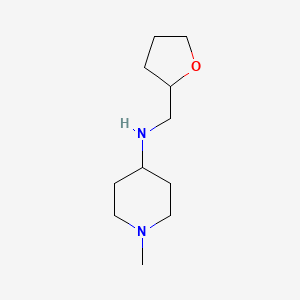
![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)
